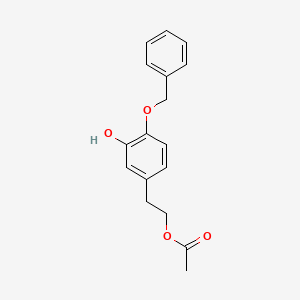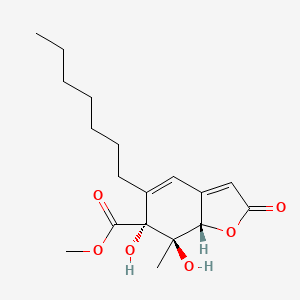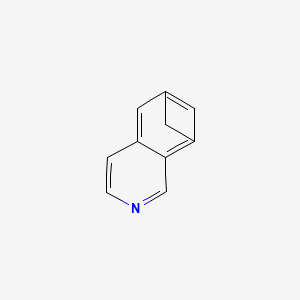
3,5,6,8-Tetrachloroacenaphthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6,8-Tetrachloroacenaphthene is a chemical compound with the molecular formula C12H6Cl4 . It is used in various biochemical research .
Molecular Structure Analysis
The molecular structure of 3,5,6,8-Tetrachloroacenaphthene consists of 12 carbon atoms ©, 6 hydrogen atoms (H), and 4 chlorine atoms (Cl). The molecular weight is 291.99 .Wissenschaftliche Forschungsanwendungen
Organic Semiconductors Research into the synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers explores the potential application of similar chlorinated compounds in organic semiconductors. These oligomers are evaluated for their solubility, molecular structure, and potential as p-channel organic semiconductors, indicating the role of such materials in advancing organic electronics and optoelectronic devices (Kashiki et al., 2011).
Organic Synthesis Another application is demonstrated by the study of Naphthalene-1,8-diylbis(diphenylmethylium), which showcases the synthesis of 1,1,2,2-tetraphenylacenaphthene through unique electron-transfer reduction behavior. This process highlights the use of chlorinated compounds in organic synthesis, particularly in the oxidative self-coupling of N,N-dialkylanilines, offering insights into novel methodologies for synthesizing complex organic molecules (Saitoh et al., 2006).
Polymer Solar Cells The synthesis of hyperbranched polythiophenes containing tetrachloroperylene bisimide as a bridging moiety for polymer solar cells emphasizes the exploration of chlorinated compounds in the development of new materials for solar energy conversion. These studies focus on the thermal, electrochemical, and opto-electrical properties of derivatives, aiming to enhance the efficiency and stability of polymer solar cells (Yang et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3,5,6,8-Tetrachloroacenaphthene can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": ["Naphthalene", "Chlorine gas", "Sulfuric acid", "Nitric acid", "Acetic anhydride", "Acetic acid", "Sodium hydroxide", "Benzene"], "Reaction": [ "Step 1: Nitration of naphthalene using a mixture of nitric and sulfuric acid to obtain 1-nitronaphthalene", "Step 2: Halogenation of 1-nitronaphthalene using chlorine gas to obtain 1,5-dichloro-3-nitronaphthalene", "Step 3: Reduction of 1,5-dichloro-3-nitronaphthalene using sodium hydroxide to obtain 1,5-dichloro-3-aminonaphthalene", "Step 4: Acetylation of 1,5-dichloro-3-aminonaphthalene using acetic anhydride to obtain 1,5-dichloro-3-acetylamidonaphthalene", "Step 5: Diazotization of 1,5-dichloro-3-acetylamidonaphthalene using nitric acid and sodium nitrite to obtain 1,5-dichloro-3-diazoamidonaphthalene", "Step 6: Coupling of 1,5-dichloro-3-diazoamidonaphthalene with benzene using copper powder as a catalyst to obtain 3,5,6,8-Tetrachloroacenaphthene" ] } | |
CAS-Nummer |
100125-35-7 |
Produktname |
3,5,6,8-Tetrachloroacenaphthene |
Molekularformel |
C12H6Cl4 |
Molekulargewicht |
291.98 |
IUPAC-Name |
3,5,6,8-tetrachloro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H6Cl4/c13-7-3-9(15)12-10(16)4-8(14)6-2-1-5(7)11(6)12/h3-4H,1-2H2 |
InChI-Schlüssel |
RXLQNWOUJAYRDM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(C3=C2C1=C(C=C3Cl)Cl)Cl)Cl |
Synonyme |
3,5,6,8-Tetrachloro-1,2-dihydroacenaphthylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)


![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)